![molecular formula C10H14BrNO B1517550 5-Bromo-2-(2-methylpropoxy)aniline CAS No. 1019121-73-3](/img/structure/B1517550.png)
5-Bromo-2-(2-methylpropoxy)aniline
Overview
Description
5-Bromo-2-(2-methylpropoxy)aniline is a chemical compound with the molecular formula C10H14BrNO . It has a molecular weight of 244.13 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(2-methylpropoxy)aniline consists of a bromine atom (Br), a nitrogen atom (N), an oxygen atom (O), and multiple carbon © and hydrogen (H) atoms .Scientific Research Applications
Synthesis of Schiff Base Aniline
5-Bromo-2-(2-methylpropoxy)aniline is used in the synthesis of Schiff base aniline . The Schiff base ligand is synthesized from the condensation of 5-Bromo 2-Hydroxy Benzaldehyde and Aniline in an alcohol medium .
Formation of Metal Complexes
The synthesized Schiff base aniline can form complexes with transition metals such as Cu (II), Co (II), Mn (II), Fe (II), Ni (II) and V (II) . These complexes have been characterized based on their analytical data like IR, NMR .
Antibacterial Activity
The Schiff base aniline and its metal complexes have shown antibacterial activity against various bacteria like Escherichia coli, B. subtilis . The result indicated that the complexes exhibited good antibacterial activities .
Biological Activities
Schiff bases derived from an amino compound and carbonyl compound that coordinate to metal ions via azomethine nitrogen atom have been reported to possess remarkable biological activities . Copper complex with ligand have wide applications in food industry, dye industry, analytical chemistry, catalysis, fungicidal, agrochemical, anti-inflammable activity, antiradical activities and biological activities .
Anticorrosion Properties
The complexes of Schiff bases with metal ions are also known to have anticorrosion properties .
Pharmaceutical Intermediate
5-Bromo-2-methoxyaniline is used as a pharmaceutical intermediate .
Inhibitors of α-glucosidase Enzyme
Based on the previous reports on α-glucosidase inhibitory activity of benzimidazole class, 5-bromo-2-aryl benzimidazole derivatives have been synthesized and evaluated as potential inhibitors of α-glucosidase enzyme .
properties
IUPAC Name |
5-bromo-2-(2-methylpropoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7H,6,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBOFGNCNVIMOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-methylpropoxy)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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